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Brevinin-1DR precursor

Cat. No.: B1577937
Attention: For research use only. Not for human or veterinary use.
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Description

The Brevinin-1DR precursor is a biosynthetic intermediate for a potent Brevinin-1 antimicrobial peptide (AMP). Brevinin peptides are cationic, amphipathic peptides primarily isolated from frog skin secretions, constituting a fundamental component of innate host defense systems . They are considered promising candidates for next-generation antibiotics due to their broad-spectrum activity and a mechanism of action that involves rapidly penetrating and disrupting bacterial membranes, making them less prone to fostering resistance compared to conventional antibiotics . Typical Brevinin-1 peptides, such as the well-studied Brevinin-1GHd, exhibit a wide range of antimicrobial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), and can also eradicate microbial biofilms . Beyond their antibacterial properties, many Brevinin-1 peptides demonstrate broad-spectrum anti-proliferation activity against human cancer cell lines, highlighting their potential in oncology research . Some Brevinin-1 family members have also been reported to possess LPS-neutralizing and anti-inflammatory activities, inhibiting the release of pro-inflammatory cytokines . Structurally, mature Brevinin-1 peptides are characterized by a C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide that stabilizes their structure . The primary sequence of these peptides allows them to adopt an alpha-helical conformation in membrane-like environments, which is critical for their interaction with anionic lipid bilayers of bacterial cells . The provided precursor enables researchers to study the post-translational processing and structure-activity relationships of these potent peptides. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antimicrobial

sequence

FLPILAGLATKIVPKVFCLITKKC

Origin of Product

United States

Molecular Biology and Biosynthesis of Brevinin 1dr Precursor

Gene Cloning and Identification of cDNA Encoding Brevinin-1DR Precursor

The identification and characterization of the cDNA encoding the this compound have been pivotal in understanding its structure and biosynthesis. This process typically involves the construction and screening of a cDNA library derived from the skin secretions of relevant amphibian species.

The isolation of the cDNA encoding the this compound is primarily achieved through the construction and screening of cDNA libraries from the skin of frogs. nih.gov The process begins with the extraction of total mRNA from the frog's skin, which is then used as a template for reverse transcriptase to synthesize complementary DNA (cDNA). slideshare.net These cDNA molecules are subsequently inserted into cloning vectors, such as plasmids or bacteriophages, to generate a cDNA library representing the genes expressed in the frog skin. slideshare.netspringernature.com

Screening of this library is a critical step to identify the specific clone containing the this compound gene. springernature.com One common and effective method is nucleic acid hybridization. slideshare.netyoutube.com This technique utilizes a labeled DNA probe that is complementary to a known conserved region of the brevinin gene family. slideshare.net The probe hybridizes to the corresponding cDNA clone, allowing for its identification and isolation. youtube.com Another approach involves "shotgun" cloning, which has been successfully used to identify various brevinin precursors from different frog species. nih.gov

Once a positive clone is identified, the inserted cDNA is sequenced to determine its nucleotide sequence. nih.govnih.gov Analysis of the nucleotide sequence reveals the open reading frame (ORF), which is the portion of the DNA that codes for the precursor protein. nih.govmdpi.com The ORF of the this compound typically encodes a prepropeptide. nih.govnih.gov For instance, a cDNA encoding a brevinin-1 (B586460) peptide precursor cloned from Hylarana latouchii was found to be 320 base pairs in length and encoded a prepropeptide of 71 amino acid residues. nih.gov Similarly, a brevinin-1 precursor from Sylvirana guentheri also consisted of 71 amino acid residues. nih.govmdpi.com This analysis provides the foundational information for deducing the amino acid sequence of the entire precursor protein. nih.gov

FeatureDescriptionReference
Starting Material Total mRNA from frog skin slideshare.net
Key Enzyme Reverse Transcriptase slideshare.net
Vector Types Plasmids, Bacteriophages slideshare.net
Screening Method Nucleic Acid Hybridization, "Shotgun" Cloning nih.govslideshare.netyoutube.com
Analysis Nucleotide Sequencing, Open Reading Frame (ORF) Identification nih.govnih.govnih.govmdpi.com

Precursor Structure Elucidation

The deduced amino acid sequence from the ORF allows for the detailed characterization of the this compound's structure. This prepropeptide is a multi-domain protein that includes a signal peptide, an acidic spacer, and the mature peptide sequence, flanked by specific cleavage sites.

At the N-terminus of the precursor, a signal peptide is present. nih.govmdpi.com This domain typically consists of 22 to 24 hydrophobic amino acid residues. nih.govnih.govmdpi.com The primary function of the signal peptide is to direct the nascent polypeptide chain into the endoplasmic reticulum for secretion. youtube.com Following its translocation function, the signal peptide is cleaved off by signal peptidases. youtube.com The identification of this domain is often performed using bioinformatics tools that recognize the characteristic features of signal peptides. nih.gov

Following the signal peptide is an acidic spacer domain. nih.govmdpi.com This region is rich in acidic amino acid residues, such as aspartic acid and glutamic acid. nih.govmdpi.com While its precise function is not fully elucidated, it is believed to play a role in the correct folding of the precursor and may protect the host organism from the antimicrobial activity of the mature peptide before its secretion. nih.govmdpi.com

The mature Brevinin-1DR peptide is released from the precursor through the action of pro-peptide convertases. nih.govmdpi.com These enzymes recognize and cleave at specific sites that flank the mature peptide sequence. nih.gov A highly conserved cleavage site in many brevinin precursors is the dibasic motif -Lys-Arg- (-K-R-). nih.govnih.govmdpi.commdpi.com This site is located immediately upstream of the N-terminus of the mature peptide. nih.govmdpi.com The cleavage at this site is a crucial step in the post-translational processing that liberates the biologically active Brevinin-1DR. nih.govnih.gov

DomainTypical Length (Amino Acids)Key FeaturesPrimary FunctionReference
Signal Peptide 22-24Hydrophobic residuesDirects protein for secretion nih.govnih.govmdpi.comyoutube.com
Acidic Spacer VariableRich in acidic residues (Asp, Glu)Potentially aids in folding and protection nih.govnih.govmdpi.commdpi.com
Cleavage Site 2Dibasic motif (e.g., -Lys-Arg-)Recognition site for pro-peptide convertases nih.govnih.govmdpi.commdpi.comnih.govnih.gov

Ribosomal Synthesis Pathway

Like all proteins, the journey of the this compound begins with ribosomal synthesis. This fundamental process, known as translation, involves the decoding of the genetic information stored in messenger RNA (mRNA) to assemble a specific sequence of amino acids. The synthesis of peptides like Brevinin-1DR occurs on ribosomes, the cell's protein-building machinery. nih.gov

The precursor peptide is translated from its corresponding mRNA template. This precursor is typically larger than the final, active peptide and is composed of distinct domains: a signal peptide, an acidic spacer region, and the sequence of the mature Brevinin-1DR peptide. nih.govresearchgate.net The signal peptide acts as a molecular "address label," directing the nascent polypeptide chain into the endoplasmic reticulum for further processing and secretion. nih.gov The acidic spacer region is thought to play a role in preventing the premature activation of the peptide within the host's own cells.

The ribosomal synthesis of the this compound follows the universal principles of protein translation, where the ribosome moves along the mRNA molecule, reading its codons and recruiting the corresponding aminoacyl-tRNAs to build the polypeptide chain. nih.gov This process ensures the high fidelity and efficiency required to produce the precursor peptide with the correct amino acid sequence.

Post-Translational Processing and Maturation

Following its synthesis on the ribosome, the this compound undergoes a series of crucial post-translational modifications. These modifications are essential for transforming the inactive precursor into the biologically active antimicrobial peptide.

A key step in the maturation of Brevinin-1DR is the proteolytic cleavage of the precursor peptide. nih.gov This process involves the removal of the signal peptide and the acidic spacer region to release the mature peptide. The cleavage typically occurs at specific recognition sites, often marked by pairs of basic amino acid residues such as lysine-arginine (KR). nih.govresearchgate.net These sites are recognized by specific proteases, which catalyze the hydrolysis of the peptide bonds, liberating the active Brevinin-1DR peptide. youtube.com This controlled proteolysis ensures that the potent antimicrobial activity of Brevinin-1DR is unleashed only after it has been secreted from the cell, preventing potential damage to the host's own tissues. researchgate.net

A hallmark of many Brevinin peptides, including Brevinin-1DR, is the presence of a C-terminal cyclic structure known as the "Rana box". nih.govnih.govnih.gov This structure is formed by the creation of a disulfide bond between two cysteine residues. nsf.govnih.gov The formation of this intramolecular disulfide bridge is a critical post-translational modification that plays a significant role in the peptide's structure and function. monash.edu

The disulfide bond is catalyzed by enzymes in the endoplasmic reticulum and helps to stabilize the three-dimensional conformation of the peptide. monash.edunih.gov This rigid structure is often essential for the peptide's ability to interact with and disrupt the membranes of invading microorganisms. researchgate.net The "Rana box" is a highly conserved feature among many amphibian antimicrobial peptides and is believed to be crucial for their potent biological activity. nih.govnih.gov

Characteristics of the Rana Box in Brevinin Peptides
FeatureDescriptionSignificance
StructureC-terminal cyclic heptapeptide (B1575542) domainConfers structural stability to the peptide. researchgate.net
FormationIntramolecular disulfide bond between two cysteine residues. nsf.govnih.govEssential for maintaining the correct three-dimensional conformation. monash.edu
FunctionCrucial for antimicrobial activity and interaction with microbial membranes. researchgate.netContributes to the potent biological effects of Brevinin peptides.

In addition to proteolytic cleavage and disulfide bond formation, other post-translational modifications can occur that influence the biological activity of Brevinin-1DR. While specific modifications for Brevinin-1DR are not extensively detailed, common modifications for antimicrobial peptides include C-terminal amidation. This modification can enhance the peptide's net positive charge and its ability to interact with negatively charged bacterial membranes, thereby increasing its antimicrobial potency and stability. monash.edu The precise combination of post-translational modifications fine-tunes the activity and specificity of the final Brevinin-1DR peptide.

Transcriptional and Translational Regulation of this compound Genes

The production of Brevinin-1DR is a tightly regulated process, controlled at both the transcriptional and translational levels. This ensures that the peptide is produced in response to specific stimuli, such as injury or infection, and that its expression is confined to the appropriate tissues, primarily the granular glands in the amphibian skin.

The expression of antimicrobial peptide genes, including the gene encoding the this compound, in amphibian skin is influenced by a variety of factors. nih.gov The presence of pathogens or their molecular components can act as a potent stimulus for gene expression. nsf.gov For instance, microbial products can be recognized by receptors on the surface of skin cells, triggering intracellular signaling pathways that lead to the activation of transcription factors. nsf.gov These transcription factors then bind to specific regulatory regions in the promoter of the Brevinin-1DR gene, initiating its transcription into mRNA.

Furthermore, physical injury to the skin can also induce the expression of antimicrobial peptide genes. frontiersin.org This response is a crucial part of the amphibian's innate defense mechanism, providing a rapid deployment of antimicrobial agents to the site of potential infection. The intricate interplay of these factors ensures that the production of Brevinin-1DR is a dynamic and responsive process, tailored to the immediate needs of the animal's defense. nih.gov

Factors Influencing this compound Gene Expression
FactorMechanism of ActionOutcome
Pathogen-Associated Molecular Patterns (PAMPs)Recognition by cellular receptors, leading to activation of signaling pathways and transcription factors. nsf.govIncreased transcription of the this compound gene.
Physical InjuryInduction of wound healing and immune responses, including the upregulation of antimicrobial peptide genes. frontiersin.orgRapid production and secretion of Brevinin-1DR at the site of injury.
Environmental StressorsCan modulate the immune system and influence the baseline expression levels of antimicrobial peptides.Altered susceptibility to infections.

Environmental Modulators of Peptide Production

The biosynthesis and subsequent production of antimicrobial peptides (AMPs), including those from the brevinin family, are not static processes. They are often dynamically regulated by a host of external environmental cues and stressors. This regulation is a critical component of the innate immune defense system of amphibians, allowing them to rapidly respond to pathogenic threats and physiological challenges in their environment. Research into the environmental modulation of brevinin peptide production has revealed that specific stressors can significantly influence the transcriptional levels of the precursor genes.

One study on a related peptide, brevinin-1SY, in the wood frog, Rana sylvatica, provides significant insights into how environmental conditions can modulate the expression of brevinin peptides. researchgate.net The investigation focused on the impact of several ecologically relevant stressors on the mRNA levels of the brevinin-1SY precursor in the dorsal and ventral skin of the frog. The stressors examined were 24 hours of anoxia (a lack of oxygen), 40% dehydration, and 24 hours of freezing. researchgate.net

The findings indicated that these environmental challenges elicited distinct responses in the expression of the brevinin-1SY precursor. Dehydration was found to cause an increase in brevinin-1SY mRNA levels in both the dorsal and ventral skin. researchgate.net Similarly, freezing led to an elevation of the precursor's mRNA in the ventral skin. researchgate.net These results suggest that the frog's skin, a primary site of interaction with the environment and a key barrier against pathogens, can upregulate the production of this antimicrobial peptide in response to physiological stress.

The study also observed that these changes in mRNA levels generally correlated with the antimicrobial activity of skin extracts. For instance, dorsal skin extracts from frogs subjected to anoxia, freezing, and dehydration demonstrated significantly higher inhibition of Escherichia coli and Pythium sulcatum compared to extracts from non-stressed control animals. researchgate.net In the ventral skin, extracts from frozen frogs showed significant growth inhibition of E. coli and P. sulcatum, while extracts from anoxic frogs were more effective against Bacillus subtilis. researchgate.net This suggests that the environmentally induced upregulation of brevinin precursor transcription translates to an enhanced antimicrobial capacity of the skin.

While this research was conducted on brevinin-1SY, the findings provide a valuable model for understanding the potential environmental modulation of other brevinin family members, such as the this compound. The data strongly supports the hypothesis that environmental stressors are key factors in regulating the production of these vital defense peptides.

Research Findings on Environmental Modulation of Brevinin-1SY Precursor mRNA Levels

Environmental StressorTissueChange in mRNA LevelsReference
24h AnoxiaDorsal SkinNot significantly changed researchgate.net
Ventral SkinNot significantly changed researchgate.net
40% DehydrationDorsal SkinIncreased researchgate.net
Ventral SkinIncreased researchgate.net
24h FreezingDorsal SkinNot significantly changed researchgate.net
Ventral SkinIncreased researchgate.net

Structural Characterization and Analysis of Brevinin 1dr and Its Precursor Derived Forms

Primary Amino Acid Sequence Analysis

The primary structure of a Brevinin-1 (B586460) peptide is determined by analyzing the cDNA encoding its precursor. This precursor protein typically exhibits a conserved architecture consisting of a signal peptide, an acidic spacer region, a classical protease cleavage site (commonly -KR-), and the C-terminal mature peptide sequence. nih.govnih.gov

Molecular cloning has been instrumental in identifying the full sequences of numerous Brevinin-1 precursors. For instance, the precursor for Brevinin-1BW was found to consist of 72 amino acid residues, which includes a 22-residue signal peptide and a 24-residue mature peptide. nih.gov Similarly, the cDNA for a precursor from Rana pipiens encodes a 71-amino acid prepropeptide. nih.gov

Component Description Example Organism Reference
Signal PeptideAn N-terminal sequence of ~22 amino acids that directs the precursor protein for secretion.Pelophylax nigromaculatus nih.gov
Acidic SpacerA region of acidic amino acids located between the signal peptide and the mature peptide.Amolops wuyiensis nih.gov
Cleavage SiteA dibasic amino acid site (e.g., Lys-Arg or -KR-) recognized by processing enzymes.Hylarana guentheri frontiersin.org
Mature PeptideThe final, biologically active peptide, typically ~24 amino acids long.Rana pipiens nih.gov

This table provides an interactive overview of the components of a typical Brevinin-1 precursor.

Determination of Secondary Structure Conformation

The secondary structure of Brevinin-1 peptides is highly dependent on the environment. Circular dichroism (CD) spectroscopy is a primary method used to determine their conformation. mdpi.com In aqueous solutions, such as 10 mM ammonium acetate, Brevinin-1 peptides predominantly exist as a random coil. nih.govmdpi.com However, in a hydrophobic, membrane-mimicking environment, such as 50% trifluoroethanol (TFE) or in the presence of sodium dodecyl sulfate (SDS), they undergo a significant conformational change to adopt an amphipathic α-helical structure. nih.govmdpi.comfrontiersin.org This transition is critical for their biological function, as the helical structure is believed to facilitate the perturbation and disruption of microbial cell membranes. nih.govmdpi.com

Alpha-Helical Propensities

Brevinin-1 peptides exhibit a strong propensity to form α-helices, a key feature for their antimicrobial activity. mdpi.com The N-terminal domain, being rich in hydrophobic residues, readily forms this helical motif, which aids in the peptide's insertion into the lipid bilayer of membranes. researchgate.net Predictions using servers like PEPFOLD 3 and I-TASSER confirm a high degree of helicity. nih.govnih.gov For example, Brevinin-1GHa was predicted to have an extremely high α-helix proportion of 83.33%. mdpi.com The stability of this helical structure can be influenced by environmental factors such as pH and temperature. nih.gov The formation of the α-helix creates an amphipathic structure, with a hydrophobic face that interacts with the membrane core and a hydrophilic face that remains exposed. mdpi.com

Peptide Environment Observed Secondary Structure Technique Reference
Brevinin-1OS10 mM NH₄ACRandom CoilCircular Dichroism mdpi.com
Brevinin-1OS50% TFEα-HelixCircular Dichroism mdpi.com
Brevinin-1GHd30 mM SDSα-HelixCircular Dichroism frontiersin.org
Brevinin-1Aqueous SolutionRandom CoilCircular Dichroism nih.gov

This interactive table summarizes the conformational states of Brevinin-1 peptides in different environments.

Helix-Hinge-Helix Motif Characterization

A defining structural feature of many Brevinin-1 peptides is a kink or hinge in the middle of the α-helix. nih.govresearchgate.net This flexibility is often introduced by a proline residue, typically found at position 14. nih.gov This proline-induced hinge separates the N-terminal helical region from the C-terminal "Rana box" domain. researchgate.net This helix-hinge-helix conformation is thought to be crucial for the peptide's mechanism of action on membranes. researchgate.net The hinge allows the peptide to bend, which may facilitate the insertion of the hydrophobic N-terminus into the membrane while allowing the C-terminal region to interact with the membrane surface or other molecules. nih.gov Molecular dynamics simulations of similar antimicrobial peptides have shown that the peptide can bend around residues near the middle, transitioning between a linear α-helix and a helix-hinge-helix conformation. nih.gov

Tertiary Structure Prediction and Modeling

Predicting the three-dimensional tertiary structure of Brevinin-1 peptides provides crucial insights into their function. Computational modeling tools are frequently used for this purpose. Servers such as I-TASSER and trRosetta have been employed to generate 3D models of Brevinin-1 peptides. nih.govmdpi.comfrontiersin.org These models are built based on principles of energy minimization and by comparing the sequence to known structures. frontiersin.orgnih.gov

For Brevinin-1GHd, modeling predicted a structure composed of two α-helices: one near the N-terminus (residues 4-12) and a shorter one near the C-terminus (residues 15-19). frontiersin.org Such models, often visualized with software like PyMOL, typically show the characteristic amphipathic nature of the peptide, with hydrophobic and hydrophilic residues segregated on opposite faces of the helical segments. nih.govfrontiersin.org These structural predictions are consistent with experimental data from CD spectroscopy and are vital for understanding the structure-activity relationships of these peptides. nih.govmdpi.com

Structural Role of the C-Terminal Rana Box

A hallmark of the Brevinin-1 family is the C-terminal "Rana box". nih.govnih.gov This is a cyclic heptapeptide (B1575542) domain formed by a disulfide bond between two cysteine residues, typically at positions 18 and 24 (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴). nih.govmdpi.com This structural motif plays several important roles.

Disulfide Bridge Formation and Stability

The formation of the disulfide bridge in the Brevinin-1DR precursor is a critical step in the maturation of the peptide. This covalent bond forms between the thiol groups of two cysteine residues, typically located at positions 18 and 24 of the mature peptide sequence nih.gov. This intramolecular linkage creates the characteristic cyclic "Rana box" at the C-terminus nih.govfrontiersin.org.

The disulfide bond provides significant conformational stability to the peptide monash.edu. This stability is attributed to the reduction in the conformational entropy of the unfolded state of the peptide chain, which makes the folded, native conformation more energetically favorable monash.edu. While disulfide bonds are generally stable, they can be susceptible to reducing agents chemistryviews.org. The stability conferred by the disulfide bridge is essential for maintaining the peptide's structure in various physiological environments, which is crucial for its biological activity. In some bioactive peptides, the disulfide bridges are critical for locking the molecule into a specific, and sometimes frustrated, native structure nih.gov.

Impact on Peptide Conformation

The disulfide linkage serves as an anchor point, influencing the folding of the rest of the peptide chain, particularly when it interacts with membranes. This covalent link is a key determinant of the peptide's three-dimensional structure and, consequently, its biological function monash.edu.

Conformational Dynamics in Membrane-Mimetic Environments

The biological activity of Brevinin-1DR is intrinsically linked to its interaction with and disruption of microbial cell membranes. Therefore, understanding its conformational dynamics in environments that mimic these membranes is crucial. Such studies are typically conducted using solvents like 2,2,2-trifluoroethanol (TFE) or in the presence of detergent micelles, such as sodium dodecyl sulfate (SDS) scilit.comuq.edu.au.

In these membrane-mimetic environments, Brevinin-1 peptides undergo a significant conformational change from a random coil to a well-defined α-helical structure nih.govscilit.com. This induced helicity is a common feature of many antimicrobial peptides and is believed to be essential for their membrane-disrupting activity wikipedia.org. The peptide aligns itself on the surface of the micelle, with its hydrophobic residues interacting with the micelle's core and its hydrophilic residues exposed to the solvent nih.govbiorxiv.org.

Circular dichroism (CD) spectroscopy is a powerful technique to study these conformational changes. By analyzing the CD spectrum, the percentage of α-helical content can be estimated. For example, studies on Brevinin-1 peptides in TFE/water solution have shown a high propensity for α-helix formation scilit.com. The table below presents typical data on the helical content of Brevinin-1 peptides in different environments, as determined by CD spectroscopy.

EnvironmentSecondary StructureEstimated α-Helical Content (%)
Aqueous SolutionRandom Coil< 10%
50% TFE/Waterα-Helix~60-95%
SDS Micellesα-Helix~50-70%

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atomic-level insights into the peptide's structure in these environments. For Brevinin-1E in a TFE/water mixture, NMR studies have revealed an amphipathic α-helical structure scilit.com. This amphipathicity is crucial for its interaction with membranes, allowing the peptide to insert into the lipid bilayer. The following table illustrates the kind of structural restraints that are determined from NMR data to define the three-dimensional structure of the peptide.

Residue RangeType of NMR RestraintNumber of Restraints
1-24Intra-residue NOEs> 200
1-24Sequential NOEs> 150
1-24Medium-range NOEs> 50
1-24Long-range NOEs> 10
5-22Dihedral Angle Restraints (Φ, Ψ)~30

Note: The data in the tables are representative values based on studies of Brevinin-1 peptides and are intended to be illustrative.

The conformational dynamics in membrane-mimetic environments are therefore characterized by a transition to a stable, amphipathic α-helical structure, which is stabilized by the C-terminal disulfide bridge. This induced structure is critical for the peptide's ability to interact with and disrupt microbial membranes.

Table of Mentioned Compounds

Structure Activity Relationship Studies and Peptide Engineering

Optimization for Enhanced Biological Activities

Strategies for Improving Antimicrobial Potency

The development of more potent Brevinin-1 (B586460) analogues involves the strategic modification of their physicochemical properties, such as net charge, hydrophobicity, and helicity. researchgate.net An increase in the net positive charge of these peptides generally enhances their antimicrobial activity by strengthening the initial electrostatic interactions with negatively charged bacterial membranes. researchgate.netnih.gov However, simply increasing the charge does not always lead to better efficacy. For instance, in one study on Brevinin-1pl analogues, adding a charge via lysine (B10760008) substitution actually reduced activity against Gram-positive bacteria, likely due to an associated decrease in hydrophobicity. nih.gov

Amino acid substitution is a key strategy for modulating activity. Replacing specific residues with arginine has been shown to enhance activity against Gram-positive bacteria. nih.gov For example, the analogue Brevinin-1pl-2R, with an arginine substitution, showed a decreased Minimum Bactericidal Concentration (MBC) against Pseudomonas aeruginosa compared to the parent peptide. nih.gov Conversely, the same arginine substitutions can reduce efficacy against Gram-negative strains. nih.gov The goal is to strike an optimal balance between these structural parameters to maximize antimicrobial potency. researchgate.net Shortening the peptide while retaining key features is another promising strategy for optimization. Studies on Brevinin-2GUb, a related peptide, found that the N-terminal fragment (amino acids 1-19) contained the active region and that increasing its net charge and amphipathicity drastically improved its activity, especially against Gram-negative bacteria. nih.gov

Table 1: Effect of Amino Acid Substitutions on Antimicrobial Activity of Brevinin-1pl Analogues

Peptide Modification Target Organism MIC (μM) Change vs. Parent
Brevinin-1pl Parent Peptide MRSA 2 -
Brevinin-1pl-3H Histidine Substitution MRSA 4 Decreased Activity
Brevinin-1pl-5R Arginine Substitution E. faecium 2 Increased Activity
Brevinin-1pl-6K Lysine Substitution E. coli 4 Unchanged

MIC: Minimum Inhibitory Concentration. Data sourced from a study on Brevinin-1pl engineering. nih.gov

Approaches for Enhancing Anticancer Selectivity

Brevinin-family peptides have demonstrated significant potential as anticancer agents, a property that can be enhanced through peptide engineering. nih.govmdpi.com The primary mechanism for their selectivity relies on differences between cancerous and normal cells. Cancer cell membranes often have a higher surface density of negatively charged molecules, such as O-glycosylated mucins and phosphatidylserine (B164497), which facilitates preferential interaction with cationic peptides like Brevinins. nih.gov

Engineering efforts focus on designing analogues that maximize this interaction while minimizing toxicity to normal cells. For example, the novel peptide Brevinin-1 E8.13 was found to have potent cytotoxic activity against a range of human cancer cell lines, including lung (A549), gastric (AGS), and colorectal (HCT116) cells, with IC₅₀ values between 7.5 and 14.8 μM. mdpi.comnih.gov Notably, it exhibited low cytotoxicity toward normal human dermal fibroblast cells. mdpi.comnih.gov Similarly, Brevinin-1RL1 showed a dose-dependent inhibitory effect on various tumor cell lines, with its toxicity being approximately three times higher toward cancer cells than noncancerous cell lines. mdpi.com Another engineered peptide, Brevinin-1EG, also displayed broad-spectrum anti-proliferative activity against multiple cancer cell lines at concentrations that were not hemolytic. researchgate.net The undecapeptide analogue GA-K4, derived from Brevinin-1EMa, was identified as having the most potent anticancer activity among the variants tested. nih.gov These studies highlight that modifying peptide sequences can lead to analogues with a higher therapeutic index for cancer treatment. mdpi.commdpi.com

Table 2: Anticancer Activity of Brevinin-1 Analogues against Various Human Cancer Cell Lines

Peptide Cancer Cell Line Cancer Type IC₅₀ (μM)
Brevinin-1 E8.13 AGS Stomach 7.5
Brevinin-1 E8.13 HCT116 Colon 9.2
Brevinin-1 E8.13 HepG2 Liver 11.7
Brevinin-1 E8.13 HL60 Leukemia 14.8
Brevinin-1RL1 HCT116 Colon ~5-10
Brevinin-1RL1 A549 Lung ~5-10

IC₅₀: Half maximal inhibitory concentration. Data sourced from studies on Brevinin-1 E8.13 and Brevinin-1RL1. mdpi.comnih.govmdpi.com

Balancing Efficacy with Hemolytic Potential

A significant challenge in the therapeutic development of Brevinin peptides is their tendency to cause hemolysis, or the destruction of red blood cells. nih.gov This toxicity is often linked to high hydrophobicity, a property that is also crucial for antimicrobial activity. mdpi.com Therefore, a key focus of peptide engineering is to decouple these two effects—maintaining or improving antimicrobial/anticancer efficacy while reducing hemolytic potential. researchgate.netmdpi.com

Several strategies have proven effective in achieving this balance:

Amino Acid Substitution: Replacing certain amino acids can modulate hemolytic activity. Substituting with histidine (as in Brevinin-1pl-3H) or lysine (Brevinin-1pl-6K) has been shown to lower hemolysis. nih.gov Deleting charges can also be an effective method to reduce hemolytic activity without eliminating antimicrobial effects. nih.gov

Structural Rearrangement: The C-terminal "Rana-box," a disulfide-bridged loop, plays a crucial role in membrane interactions. mdpi.commdpi.com One study found that moving the Rana-box from the C-terminus to a central position in the peptide Brevinin-1GHc reduced hemolytic activity, although it also led to a decline in antimicrobial potency. mdpi.com Other research on related Brevinin-2 peptides has shown that complete removal of the Rana box can substantially reduce hemolysis while maintaining bioactivity. mdpi.com

Optimizing Physicochemical Properties: A delicate balance between positive charge, α-helicity, and hydrophobicity is necessary to maintain antimicrobial activity while ensuring cell selectivity. mdpi.com Excessive net charges or hydrophobicity can lead to increased hemolytic activity. researchgate.net By carefully modifying the peptide sequence, it is possible to design short analogues with significant bactericidal activity and negligible hemolytic effects. mdpi.com

Table 3: Engineering Strategies to Reduce Hemolytic Activity in Brevinin Peptides

Strategy Example Peptide Effect on Hemolysis Effect on Antimicrobial Activity
Histidine Substitution Brevinin-1pl-3H Reduced Retained against Gram-positive bacteria
Lysine Substitution Brevinin-1pl-6K Reduced Reduced against Gram-positive bacteria
Deleting Charges Brevinin-1pl-3H Reduced Retained against Gram-positive bacteria
Relocating Rana-Box Brevinin-1GHc Reduced Declined

Data sourced from studies on Brevinin-1pl and Brevinin-1GHa analogues. nih.govmdpi.com

Synthetic Biology and Recombinant Expression Systems

Gene Synthesis for Optimized Expression

The large-scale production of peptides like the Brevinin-1DR precursor is often achieved through recombinant DNA technology, which begins with gene synthesis. Instead of isolating the natural gene, a synthetic version is created de novo. cellculturedish.com This process offers maximum design flexibility and allows for sequence optimization to ensure high-level protein expression in a chosen host organism. cellculturedish.comyoutube.com

Gene optimization is a multi-parameter process that goes beyond simple codon replacement. cellculturedish.com Key factors taken into account include:

Codon Usage: The codons in the synthetic gene are matched to the codon bias of the expression host (e.g., Escherichia coli). This enhances translational efficiency by ensuring that the host's tRNA pool is not a limiting factor.

mRNA Stability: The algorithm may adjust the sequence to improve the stability of the messenger RNA, for instance by increasing the GC content, which can lead to higher protein yields. youtube.com

Genetic Stability: Sequences that could lead to instability or rearrangement within the host's genome are avoided.

This approach allows for the creation of a gene that is fully optimized for expression, leading to more predictable and higher yields of the desired peptide compared to its natural counterpart. cellculturedish.comyoutube.com

High-Level Production in Heterologous Hosts (e.g., Escherichia coli)

Escherichia coli is a commonly used prokaryotic expression system for the large-scale production of antimicrobial peptides (AMPs). nih.gov However, direct expression of potent AMPs like Brevinins is often lethal to the bacterial host. To circumvent this issue, the peptides are typically expressed as part of a larger, inactive fusion protein. nih.govresearchgate.net

This strategy involves genetically fusing the AMP-coding sequence to a carrier protein. Several fusion-protein systems are used:

Thioredoxin (Trx): This small protein often acts as a carrier and has chaperone-like activity that can promote the correct folding and expression of the recombinant peptide in E. coli. nih.gov

Glutathione S-transferase (GST): GST is another frequently used carrier protein that facilitates high-level expression and simplifies subsequent purification. nih.gov

Expressing the Brevinin peptide as a fusion protein protects the host from the peptide's antimicrobial activity and also shields the peptide itself from proteolytic degradation by host enzymes. nih.gov

Purification and Characterization of Recombinant Peptides

Following high-level expression in a host like E. coli, a multi-step process is required to obtain the pure, active Brevinin peptide. The process typically involves cell lysis, purification of the fusion protein, cleavage of the target peptide, and final purification. nih.govnih.gov

Purification of the Fusion Protein: The method used depends on the fusion partner. For example, GST fusion proteins can be quickly purified from the crude cell lysate using affinity chromatography with glutathione-agarose beads. nih.gov

Cleavage: Once the fusion protein is isolated, the Brevinin peptide must be cleaved from its carrier protein. This is achieved using a specific protease that recognizes a cleavage site engineered between the carrier and the peptide.

Final Purification: The released peptide is then separated from the carrier protein and any remaining impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for obtaining a highly pure peptide product. nih.gov

Characterization: The purified peptide is then characterized to confirm its identity and activity. Mass spectrometry is used to verify that the peptide has the correct molecular mass. nih.gov Finally, functional assays, such as antimicrobial and hemolytic tests, are performed to ensure that the recombinant peptide exhibits the expected biological activity. researchgate.net

Evolutionary and Comparative Genomics of Brevinin 1 Precursors

Phylogenetic Analysis of Brevinin-1DR and Related Peptides

Phylogenetic analyses of the Brevinin-1 (B586460) family reveal that these peptides cluster into distinct clades that often reflect the evolutionary relationships of their host species. nih.gov Studies employing methods such as the neighbor-joining algorithm have demonstrated that brevinin peptides from closely related frog species segregate together, suggesting that the diversification of these peptides occurred through relatively recent gene duplication events following species divergence. nih.gov

For instance, phylogenetic trees constructed from the amino acid sequences of various brevinin-1 peptides show a clear separation between those from Eurasian and North American ranid frogs. Within these larger groups, further clustering is observed. For example, Brevinin-1Sc, found in the leopard frog Rana sphenocephala, is phylogenetically close to brevinins from its near relative, Rana pipiens. nih.gov This pattern of clustering supports the hypothesis that the evolution of the Brevinin-1 family is tightly linked to the speciation events of their amphibian hosts. The precise phylogenetic placement of Brevinin-1DR within this framework would depend on its species of origin and its sequence similarity to other known brevinins.

Gene Duplication and Diversification Events

Gene duplication is a primary engine of evolutionary innovation, and the Brevinin-1 family is a testament to this principle. The immense diversity observed in amphibian antimicrobial peptides is largely attributed to multiple rounds of gene duplication, followed by the diversification of the resulting gene copies. mdpi.com This process allows for the generation of a vast arsenal (B13267) of peptides with varied antimicrobial specificities, enhancing the host's ability to combat a wide range of pathogens.

The typical structure of a brevinin precursor gene includes a signal peptide, an acidic propeptide region, and the C-terminal mature peptide. While the signal peptide region is generally conserved across different brevinin family members, the region encoding the mature peptide exhibits hypervariability. nih.gov This high degree of sequence variation in the functional part of the peptide is a direct consequence of the diversification that follows gene duplication. The process allows one gene copy to retain its original function while the other is free to accumulate mutations, potentially leading to novel antimicrobial activities. This evolutionary strategy has enabled ranid frogs to develop a complex and dynamic chemical defense system.

Comparative Analysis of Precursor Sequences across Amphibian Lineages

Comparative analysis of brevinin precursor sequences from different amphibian lineages provides valuable insights into their evolutionary history and functional constraints. The general architecture of the precursor, with its N-terminal signal peptide, acidic pro-region, and C-terminal mature peptide, is conserved across various ranid species. nih.gov However, the specific amino acid sequences, particularly within the mature peptide region, show significant variation.

The table below presents a comparison of the precursor sequences of Brevinin-1 peptides from different amphibian species. This highlights the conservation of the signal peptide and the variability of the mature peptide.

PeptideSpecies of OriginPrecursor Amino Acid Sequence
Brevinin-1ERana esculentaMKTIIKLLSVVLLAFLLPQSDEESEKRFLPLLAGLAANFLPKIFCKITRKC
Brevinin-1GHaHylarana guentheriMKFIIKLVSVLLFALFLPQSDEESEKRFLGALFKVASKVLPAAICSISKKC
Brevinin-1PPelophylax plancyi fukienensisMKFIIKLVSVLLFALFLPQSDEESEKRFLPVLAGIAAKVVPALFCKITKKC
Brevinin-1EMa (Gaegurin 5)Glandirana emeljanoviMKSIFKLLSVLLFALFLPQSDEESEKRFLGALFKVASKVLPSVKCAITKKC
Brevinin-1SYRana sylvaticaMKFIIKLVSVLLFALFLPQSDEESEKRFLPVLASIAAKVVPALFCKITKKC

Role of Environmental Pressures in Shaping Brevinin Diversity

The remarkable diversity of the Brevinin-1 family is not a random evolutionary outcome but is likely a direct consequence of the diverse and ever-changing environmental pressures faced by amphibians. Amphibians inhabit a wide range of environments, from aquatic to terrestrial, and are constantly exposed to a plethora of microorganisms, including bacteria, fungi, and viruses. nih.gov This intense pathogen pressure is a powerful selective force driving the evolution of a robust and versatile chemical defense system.

The "Red Queen" hypothesis, which posits a co-evolutionary arms race between hosts and their pathogens, is particularly relevant to the evolution of amphibian AMPs. As pathogens evolve mechanisms to evade the host's immune defenses, there is strong selective pressure on the host to generate novel AMPs with enhanced or altered activities. This dynamic interplay is thought to be a major driver of the high rates of gene duplication and positive selection observed in the brevinin family. Furthermore, variations in local pathogen communities can lead to population-specific differences in the AMP repertoire, as has been observed in some frog species. nih.gov The emergence of devastating pathogens, such as the chytrid fungus Batrachochytrium dendrobatidis, further underscores the critical role of a diverse and rapidly evolving AMP arsenal for amphibian survival. davidmoore.org.uk

Advanced Methodologies for Brevinin 1dr Precursor Research

Molecular Cloning and Gene Expression Techniques

Molecular cloning is fundamental to understanding the genetic organization and expression of the Brevinin-1DR precursor. These techniques allow researchers to isolate the gene encoding the precursor, analyze its expression levels, and produce the peptide for further study.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a pivotal technique for studying the gene expression of the this compound. This method begins with the extraction of total RNA from relevant amphibian skin tissue. The enzyme reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand from the mRNA template of the this compound. This cDNA then serves as a template for PCR amplification.

Quantitative real-time PCR (qRT-PCR) further refines this analysis by allowing for the quantification of the this compound's mRNA levels. nih.gov By using fluorescent dyes or probes that bind to the amplifying DNA, the amount of PCR product can be measured in real-time. This provides valuable insights into the regulation of this compound gene expression under different physiological conditions or in response to external stimuli. For instance, studies on other brevinin peptides have utilized qRT-PCR to measure the mRNA expression levels of inflammatory factors in response to the peptide, a technique that can be applied to understand the immunomodulatory roles of the this compound. nih.gov

Table 1: Key Steps in RT-PCR for this compound Gene Expression Analysis

StepDescription
RNA Isolation Total RNA is extracted from amphibian skin tissue.
Reverse Transcription mRNA is converted into cDNA using reverse transcriptase.
PCR Amplification The cDNA is amplified using specific primers for the this compound gene.
Detection (for qRT-PCR) Fluorescent signals are monitored in real-time to quantify the amount of amplified DNA.

Constructing a cDNA library from amphibian skin secretions is a powerful approach to identify and characterize the gene encoding the this compound. nih.gov This process involves the following key steps:

mRNA Isolation : Total RNA is extracted from the skin tissue, and the mRNA is subsequently isolated, often by targeting its poly(A) tail.

cDNA Synthesis : The isolated mRNA is reverse transcribed into single-stranded cDNA, which is then converted into double-stranded cDNA. libretexts.org

Vector Ligation : The double-stranded cDNA fragments are ligated into a suitable cloning vector, such as a plasmid.

Transformation : The recombinant vectors are introduced into a host organism, typically E. coli, where they are replicated.

Screening : The library is then screened to identify clones containing the this compound gene. This can be achieved using various methods, including hybridization with a labeled probe designed from a known conserved region of other brevinin peptides or through PCR-based screening with specific primers.

Successful cloning of the this compound cDNA allows for the determination of its complete nucleotide sequence, which in turn reveals the amino acid sequence of the precursor protein. nih.gov This information is invaluable for understanding its structure, post-translational processing, and for designing strategies for its synthetic or recombinant production.

Peptide Isolation and Purification Techniques

The isolation and purification of the mature Brevinin-1DR peptide from its precursor are critical steps for its functional characterization. These processes typically involve a combination of chromatographic techniques to separate the peptide of interest from a complex mixture of other molecules present in amphibian skin secretions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the purification of peptides like Brevinin-1DR. nih.govnih.gov This technique separates molecules based on their hydrophobicity. The crude skin secretion extract is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is then passed through the column. nih.govumich.edu

By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), peptides are eluted from the column in order of increasing hydrophobicity. nih.gov The elution of peptides is monitored by detecting their absorbance at a specific wavelength (usually 214 nm). Fractions containing the purified Brevinin-1DR peptide can be collected for further analysis. The purity of the isolated peptide is often assessed by analytical RP-HPLC, aiming for a purity of over 95%. nih.gov

Table 2: Typical Parameters for RP-HPLC Purification of Brevinin-1DR

ParameterTypical Value/Condition
Column C18 reversed-phase column
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient of increasing Mobile Phase B
Detection UV absorbance at 214 nm

Solid-Phase Peptide Synthesis (SPPS) is a powerful chemical method for the de novo synthesis of peptides like Brevinin-1DR, especially when large quantities or specific analogs are required. sennchem.combachem.com This technique, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). sennchem.comnih.gov

The process begins with the C-terminal amino acid of the Brevinin-1DR sequence being attached to the resin. sennchem.com The synthesis then proceeds by repeatedly performing a cycle of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid in the sequence. peptide.com The use of excess reagents drives the reactions to completion, and by-products are easily removed by washing the resin. nih.gov Once the entire peptide chain is assembled, it is cleaved from the resin and all protecting groups are removed. The crude synthetic peptide is then typically purified using RP-HPLC. sennchem.com The most common chemistry used in SPPS is the Fmoc/tBu strategy. peptide.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the precise characterization of the Brevinin-1DR peptide. It provides accurate information about the molecular weight and amino acid sequence of the purified peptide.

One of the most common MS techniques used in peptide research is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.gov In this method, the purified Brevinin-1DR peptide is mixed with a matrix material and spotted onto a target plate. A pulsed laser beam is then used to desorb and ionize the peptide molecules. The time it takes for these ions to travel through a flight tube to a detector is measured, which is directly proportional to their mass-to-charge ratio (m/z). This allows for the precise determination of the peptide's molecular mass.

For sequence verification, tandem mass spectrometry (MS/MS) is often employed. In a tandem mass spectrometer, peptide ions are selected and then fragmented in a collision cell. youtube.com The masses of the resulting fragment ions are then measured, creating a fragmentation spectrum. This spectrum contains a series of peaks that correspond to the cleavage of the peptide backbone at different positions. By analyzing the mass differences between these peaks, the amino acid sequence of the Brevinin-1DR peptide can be deduced and confirmed.

MALDI-TOF Mass Spectrometry for Molecular Mass Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful and sensitive technique for determining the molecular mass of peptides and proteins. libretexts.org In the context of this compound research, MALDI-TOF MS serves as a crucial first step in confirming the synthesis and purity of the peptide. creative-proteomics.com This soft ionization method is particularly well-suited for fragile biomolecules, as it minimizes fragmentation and primarily generates singly charged ions, simplifying data interpretation. libretexts.org

The process involves co-crystallizing the peptide sample with a matrix material on a target plate. A pulsed laser irradiates the crystals, causing desorption and ionization of the analyte molecules. The ions are then accelerated into a flight tube, and their time of flight to the detector is measured. This time is directly proportional to the mass-to-charge ratio (m/z), allowing for a very accurate determination of the molecular weight. libretexts.org Researchers have successfully used MALDI-TOF MS to confirm the expected molecular masses of synthetic brevinin peptides and their analogues. researchgate.netresearchgate.net The accuracy of this technique provides confidence in the integrity of the precursor peptide before proceeding with further structural and functional studies. creative-proteomics.com

TechniqueApplication in this compound ResearchKey Advantages
MALDI-TOF Mass SpectrometryConfirmation of molecular mass and assessment of purity.High sensitivity, speed, and suitability for fragile biomolecules. libretexts.org

LC-MS/MS for Sequence Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for determining the amino acid sequence of peptides like the this compound. nih.gov This technique couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry to provide detailed structural information. researchgate.net

The process begins with the enzymatic digestion of the precursor protein into smaller peptide fragments. These fragments are then separated by liquid chromatography before being introduced into the mass spectrometer. In the first stage of mass spectrometry (MS1), the intact peptide ions are selected. These selected ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage of mass spectrometry (MS2). youtube.com The fragmentation pattern, which primarily consists of b- and y-type ions, provides the necessary information to deduce the amino acid sequence of the original peptide. youtube.com This detailed sequencing is critical for confirming the identity of the this compound and for understanding how its primary structure relates to its eventual biological activity. nih.gov

TechniqueApplication in this compound ResearchKey Advantages
LC-MS/MSDe novo sequencing and confirmation of the primary amino acid sequence. nih.govHigh resolution and the ability to analyze complex peptide mixtures. nih.gov

Untargeted Metabolomics for Pathway Analysis

Untargeted metabolomics offers a global view of the metabolites present in a biological system, providing insights into the metabolic pathways influenced by the this compound. nih.gov Unlike targeted approaches that focus on known metabolites, untargeted metabolomics aims to detect and quantify as many metabolites as possible within a sample. nih.gov This comprehensive analysis is crucial for understanding the broader physiological or pathological context in which the this compound functions.

The methodology typically involves using high-resolution mass spectrometry, often coupled with liquid chromatography, to generate a detailed metabolic profile of a biological sample. researchgate.net By comparing the metabolic profiles of systems with and without the this compound, researchers can identify dysregulated metabolites and, by extension, the affected metabolic pathways. broadinstitute.org Pathway analysis tools are then employed to map these altered metabolites onto known biological pathways, helping to elucidate the mechanism of action of the precursor. researchgate.netnih.gov This approach is particularly valuable for discovering novel functions and interactions of the this compound that might not be apparent from targeted studies alone. nih.gov

TechniqueApplication in this compound ResearchKey Advantages
Untargeted MetabolomicsIdentification of metabolic pathways affected by the precursor. broadinstitute.orgProvides a comprehensive view of metabolic changes and can reveal novel biological roles. nih.gov

Structural Biology Techniques

Understanding the three-dimensional structure of the this compound is fundamental to comprehending its function. A variety of structural biology techniques are employed to determine its conformation at different levels of detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides and proteins in solution. springernature.com This is particularly important for the this compound, as its structure in a physiological-like environment can provide critical insights into its function. nih.gov NMR spectroscopy relies on the magnetic properties of atomic nuclei and can provide information about the connectivity and spatial proximity of atoms within a molecule. biopharminternational.com

For peptides like the this compound, multidimensional NMR experiments, such as TOCSY and NOESY, are used to assign the resonances of all the protons in the peptide and to measure the distances between them. nih.gov This distance information is then used as constraints in computational algorithms to calculate a family of structures that are consistent with the experimental data. nih.gov The resulting solution structure provides a detailed picture of the peptide's fold and the spatial arrangement of its amino acid residues, which is essential for understanding its interactions with other molecules. researchgate.net

TechniqueApplication in this compound ResearchKey Advantages
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermination of the three-dimensional structure in solution. springernature.comProvides atomic-resolution structural information in a near-physiological environment. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov For the this compound, CD spectroscopy is invaluable for determining the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. icdst.org

TechniqueApplication in this compound ResearchKey Advantages
Circular Dichroism (CD) SpectroscopyEstimation of the secondary structure content (α-helix, β-sheet, etc.). nih.govRapid, requires small amounts of sample, and is sensitive to conformational changes. nih.govnih.gov

Molecular Dynamics Simulations and Computational Modeling

Molecular Dynamics (MD) simulations and computational modeling provide a powerful in silico approach to study the structure, dynamics, and interactions of the this compound at an atomic level. researchgate.net These methods use the principles of classical mechanics to simulate the movements of atoms and molecules over time, offering insights that can be difficult to obtain through experimental techniques alone. chemrxiv.org

Starting from an initial structural model, which can be derived from experimental data (like NMR) or predicted, MD simulations can explore the conformational landscape of the this compound. nih.gov This allows researchers to investigate its stability, flexibility, and how it interacts with other molecules, such as lipid bilayers, which is crucial for understanding the mechanism of action of antimicrobial peptides. nih.govmdpi.com Computational modeling can also be used to predict the structure of the precursor and to design variants with altered properties, guiding further experimental studies. researchgate.net

TechniqueApplication in this compound ResearchKey Advantages
Molecular Dynamics Simulations and Computational ModelingInvestigation of conformational dynamics, stability, and interactions with other molecules. researchgate.netchemrxiv.orgProvides atomic-level detail of dynamic processes and can be used to test hypotheses and guide experimental design. nih.gov

Cell-Based Assays for Mechanistic Studies

Cell-based assays are fundamental in elucidating the mechanisms through which the this compound exerts its biological effects. These in vitro techniques allow for controlled investigations into its interactions with cellular components, providing critical data on its mode of action at a subcellular level.

Membrane Permeabilization Assays (e.g., Dye Leakage)

To investigate the membrane-disrupting capabilities of the this compound, dye leakage assays are commonly employed. These assays quantify the peptide's ability to compromise the integrity of both the outer and inner cell membranes. The fundamental principle involves the use of fluorescent dyes that are normally membrane-impermeable. Upon membrane damage induced by the peptide, these dyes enter the cell and bind to intracellular components, resulting in a measurable increase in fluorescence.

Commonly used dyes and methodologies include:

1-N-phenylnapthylamine (NPN) Uptake Assay: NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but exhibits strong fluorescence in the hydrophobic interior of cell membranes. It is typically excluded by the intact outer membrane of Gram-negative bacteria. When the this compound disrupts the outer membrane, NPN can partition into the membrane, leading to a significant and rapid increase in fluorescence, which can be monitored over time to determine the kinetics of permeabilization. nih.gov

Propidium Iodide (PI) Uptake Assay: Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. If the this compound damages the cytoplasmic membrane, PI can enter the cell and intercalate with DNA, producing a bright red fluorescence. nih.gov The intensity of this fluorescence is directly proportional to the extent of membrane damage. This assay is often used in flow cytometry or fluorescence microscopy to quantify the percentage of cells with compromised membranes. nih.govbiotium.com

diSC3(5) Assay: 3,3'-Dipropylthiadicarbocyanine iodide (diSC3(5)) is a membrane potential-sensitive dye. It is used to assess the depolarization of the cytoplasmic membrane. In polarized cells, the dye is quenched. Disruption of the membrane potential by the this compound would lead to the release of the dye and a subsequent increase in fluorescence, indicating depolarization. nih.gov

These assays provide quantitative data on the concentration-dependent and time-dependent membrane-disrupting activity of the peptide, helping to confirm a primary mechanism of action for many antimicrobial peptides. nih.gov

Cellular Imaging Techniques (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, Confocal Microscopy)

Cellular imaging techniques provide direct visual evidence of the morphological and ultrastructural changes induced by the this compound in target cells.

Scanning Electron Microscopy (SEM): SEM is utilized to visualize the surface topography of cells. This technique allows for high-resolution imaging of how the peptide affects the external cell structure. nih.govazom.com Researchers can observe effects such as membrane blebbing, pore formation, roughening of the cell surface, or complete cellular lysis. To perform SEM, cells are typically treated with the peptide, fixed, dehydrated, critical-point dried, and coated with a thin layer of metal before imaging. azom.com These images provide critical insights into the physical disruption of the cell envelope.

Transmission Electron Microscopy (TEM): In contrast to SEM, TEM provides high-resolution images of the internal structures of a cell. nih.gov By analyzing ultrathin sections of cells treated with the this compound, researchers can observe damage to intracellular organelles, alterations in cytoplasmic density, and the translocation of the peptide within the cell. cellularimaging.nl Immuno-electron microscopy, using gold-labeled antibodies, can be employed to pinpoint the precise subcellular localization of the peptide itself. cellularimaging.nl TEM is invaluable for determining whether the peptide's activity is limited to the membrane or if it also affects internal cellular targets.

Confocal Microscopy: Confocal microscopy is a powerful fluorescence imaging technique that allows for the three-dimensional visualization of cells and subcellular components. nih.govcore.ac.uk By using fluorescently labeled versions of the this compound or specific fluorescent dyes for various organelles, its interaction with and localization within live cells can be tracked in real-time. For instance, it can be used in conjunction with membrane permeabilization dyes like propidium iodide to simultaneously visualize peptide binding and loss of membrane integrity. core.ac.uk

Apoptosis and Necrosis Detection Assays

Beyond direct membrane lysis, the this compound may induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Specific assays are used to differentiate and quantify these pathways. Studies on the related peptide Brevinin-1RL1 have shown it can induce both apoptosis and necrosis in tumor cells. nih.govnih.gov

Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. biotium.combio-rad-antibodies.com Annexin V is a protein that binds to phosphatidylserine (B164497), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptosis and necrosis. bio-rad-antibodies.com

Caspase Activity Assays: Caspases are a family of proteases that are critical mediators of apoptosis. nih.govresearchgate.net Assays can measure the activity of specific caspases, such as the initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) and the executioner caspase (caspase-3). researchgate.net Activation of these caspases in cells treated with the this compound would provide strong evidence for the induction of apoptosis. For example, Brevinin-1RL1 was found to activate caspases 8, 9, and 3. nih.govresearchgate.net

Mitochondrial Membrane Potential (ΔΨm) Assay: A key event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential. Dyes such as JC-1, TMRE, or TMRM can be used to measure ΔΨm. A decrease in fluorescence intensity after treatment with the peptide indicates mitochondrial dysfunction and initiation of apoptosis. nih.gov

Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the extracellular medium upon loss of plasma membrane integrity, a hallmark of necrosis. nih.gov Quantifying LDH activity in the cell culture supernatant provides a measure of necrotic cell death. nih.gov

Table 1: Summary of Apoptosis and Necrosis Assay Findings for Brevinin-1 (B586460) Peptides

Assay TypeTargetCell LinesKey FindingReference
Annexin V/PI StainingApoptosis/NecrosisHCT116, A549Dose-dependent increase in apoptotic cells. researchgate.net
Caspase ActivationApoptosis PathwaysLung Cancer CellsCleavage and activation of caspase-8, caspase-9, and caspase-3. nih.govresearchgate.net
Mitochondrial PotentialIntrinsic ApoptosisHCT116, A549Loss of mitochondrial membrane potential observed. nih.gov
LDH ReleaseNecrosisHCT116, A549Significant release of LDH, indicating necrotic activity. nih.gov

Inflammatory Mediator Quantitation

The this compound may possess immunomodulatory properties, such as the ability to suppress inflammatory responses. This is often tested in macrophage cell lines (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). frontiersin.org The ability of the peptide to reduce the production of key inflammatory mediators is then quantified.

Nitric Oxide (NO) Measurement: Activated macrophages produce nitric oxide, a key inflammatory mediator. Its concentration in the cell culture supernatant can be measured using the Griess reagent. A reduction in NO levels in the presence of the peptide indicates anti-inflammatory activity. frontiersin.org

Cytokine Measurement (ELISA & qRT-PCR): The expression and secretion of pro-inflammatory cytokines are hallmarks of an inflammatory response.

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of cytokine genes, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), within the cells. frontiersin.org

Enzyme-Linked Immunosorbent Assay (ELISA): This assay quantifies the concentration of secreted cytokine proteins in the cell culture medium, providing a measure of the functional inflammatory response.

A study on the related peptide Brevinin-1GHd demonstrated its ability to significantly suppress the transcription and expression of these inflammatory factors in LPS-stimulated RAW 264.7 cells. frontiersin.org

Table 2: Anti-Inflammatory Effects of Brevinin-1GHd on LPS-Stimulated Macrophages

MediatorMeasurement MethodEffect ObservedReference
Nitric Oxide (NO)Griess AssaySignificant reduction in production. frontiersin.org
TNF-αqRT-PCR, ELISASignificant suppression of mRNA and protein expression. frontiersin.org
IL-6qRT-PCR, ELISASignificant suppression of mRNA and protein expression. frontiersin.org
IL-1βqRT-PCR, ELISASignificant suppression of mRNA and protein expression. frontiersin.org

In Vivo Model Systems for Efficacy Evaluation (Non-Human)

While cell-based assays provide crucial mechanistic data, in vivo models are essential for evaluating the therapeutic potential and efficacy of the this compound in a complex biological system.

Insect Models (e.g., Waxworm infection models)

Insect larvae, particularly the greater wax moth Galleria mellonella, have emerged as valuable non-mammalian models for in vivo studies of antimicrobial compounds. These models are ethically advantageous, cost-effective, and provide a rapid assessment of a compound's efficacy against microbial infections.

The methodology for a G. mellonella infection model typically involves several steps:

Infection: A cohort of larvae is injected with a lethal or sub-lethal dose of a pathogenic bacterium or fungus.

Treatment: A separate group of infected larvae is then treated with the this compound, administered via injection.

Monitoring: The survival of the larvae across different groups (uninfected control, infected control, infected and treated) is monitored over several days.

Endpoint Analysis: The primary endpoint is the survival rate, where an increased survival rate in the peptide-treated group compared to the infected control indicates in vivo efficacy. Secondary endpoints can include determining the bacterial load within the larvae by homogenizing tissue and plating for colony-forming units (CFUs).

This model allows for the evaluation of the this compound's ability to clear a systemic infection and improve host survival, providing essential preliminary data before advancing to more complex vertebrate models. frontiersin.org

Murine Models (e.g., Carrageenan-induced paw edema)

The carrageenan-induced paw edema model in mice is a well-established and highly reproducible method for investigating acute inflammation and evaluating the anti-inflammatory potential of therapeutic compounds, such as peptides derived from the Brevinin-1 family. nih.govcreative-biolabs.com This model is particularly valuable for assessing the in vivo efficacy of these peptides by measuring their ability to counteract the inflammatory cascade triggered by the injection of carrageenan, a potent inflammatory agent. creative-biolabs.com Research utilizing this model has provided significant insights into the anti-inflammatory and antioxidant properties of various Brevinin-1 peptides.

The methodology for the carrageenan-induced paw edema assay is standardized. nih.govnih.gov Typically, baseline paw volume is measured before any treatment. nih.govnih.gov Subsequently, mice are administered the test peptide, often via intraperitoneal injection. nih.govnih.gov After a set period, a solution of carrageenan is injected into the plantar side of the right hind paw, which induces a localized inflammatory response characterized by edema, or swelling. nih.govnih.gov The progression of edema is then monitored over several hours by measuring the paw volume or thickness at regular intervals. nih.govijsr.net

Detailed Research Findings

Studies on peptides from the Brevinin-1 family, such as Brevinin-1GHd and Brevinin-1FL, have demonstrated significant anti-inflammatory effects in this murine model. nih.govnih.gov Treatment with these peptides has been shown to markedly alleviate paw swelling induced by carrageenan. nih.govnih.gov For instance, one study found that Brevinin-1GHd reduced paw swelling by approximately 57.62% at 4 hours post-carrageenan injection. frontiersin.org Similarly, Brevinin-1FL was also observed to effectively alleviate paw swelling. nih.gov

Beyond the physical reduction in edema, research has delved into the molecular and cellular mechanisms behind these effects. A key indicator of neutrophil migration to the inflamed tissue is the activity of myeloperoxidase (MPO). nih.govnih.gov In carrageenan-injected paw tissue, MPO levels are typically elevated. nih.govresearchgate.net Treatment with Brevinin-1 peptides has been shown to significantly suppress this MPO activity. nih.govnih.gov Specifically, Brevinin-1GHd decreased MPO concentration by about 27.98% compared to the untreated model group. frontiersin.org

Furthermore, the anti-inflammatory action of these peptides is associated with the modulation of pro-inflammatory cytokines. nih.gov Research has shown that peptides like Brevinin-1FL can reverse the increased expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in both the serum and tissue of carrageenan-injected mice. nih.gov This reduction in inflammatory markers is further corroborated by histopathological analysis, which shows a significant decrease in leukocyte infiltration in the paw tissue of peptide-treated mice. nih.govnih.gov

The anti-inflammatory response is also linked to antioxidant activity. The inflammatory process induced by carrageenan is associated with oxidative stress, characterized by an increase in malondialdehyde (MDA) levels and a decrease in endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), as well as glutathione (GSH). nih.gov Studies have found that Brevinin-1FL treatment can restore the activity of SOD and CAT and the levels of GSH, while decreasing MDA concentration in the inflamed paw tissue. nih.gov

Table 1: Effect of Brevinin-1 Peptides on Carrageenan-Induced Paw Edema in Mice

Peptide Parameter Measured Observation Percentage Reduction Citation
Brevinin-1GHd Paw Swelling Volume Significant reduction at 4 hours ~57.62% frontiersin.org
Brevinin-1GHd Paw Swelling Volume Significant reduction at 24 hours ~40.00% frontiersin.org
Brevinin-1GHd MPO Activity Significant decrease in neutrophil migration ~27.98% frontiersin.org
Brevinin-1FL Paw Swelling Volume Marked alleviation of paw swelling Not specified nih.gov
Brevinin-1FL MPO Activity Suppressed activity Not specified nih.gov

Table 2: Modulation of Inflammatory and Oxidative Stress Markers by Brevinin-1FL in Carrageenan-Induced Paw Edema Model

Marker Effect of Carrageenan Effect of Brevinin-1FL Treatment Citation
TNF-α Increased Reversed the increase nih.gov
IL-1β Increased Reversed the increase nih.gov
IL-6 Increased Reversed the increase nih.gov
Malondialdehyde (MDA) Increased Decreased concentration nih.gov
Superoxide Dismutase (SOD) Decreased Restored activity nih.gov
Catalase (CAT) Decreased Restored activity nih.gov
Glutathione (GSH) Decreased Restored levels nih.gov
Leukocyte Infiltration Increased Significantly weakened nih.gov

Future Research Directions and Translational Potential Non Clinical

Deeper Elucidation of Intracellular Targets and Signaling Pathways

While the primary mechanism of action for many Brevinin-family peptides is the disruption of the cell membrane, the full scope of their biological activity may involve intracellular interactions. Mechanistic studies on some analogues suggest that their bactericidal effects may involve multiple mechanisms, including DNA binding. nih.gov Future research must move beyond the membrane to identify and validate potential intracellular targets.

A key area of investigation is whether cleaved fragments of the Brevinin-1DR precursor, analogous to the Amyloid Precursor Protein (APP) intracellular domain (AICD), have signaling roles. nih.gov The AICD is known to have transcriptional modulation activity, and its nuclear translocation can impact gene expression. nih.gov Investigating whether a similar functional domain exists within the this compound could uncover novel biological functions. Advanced molecular techniques could be used to track the fate of the peptide and its fragments within target cells to determine if they interact with nucleic acids, ribosomes, or specific enzymes, thereby modulating cellular pathways involved in stress, plasticity, or receptor function. mdpi.com

Development of Novel Peptide Analogues with Enhanced Specificity and Potency

A significant hurdle for the therapeutic development of native Brevinin peptides is their high hemolytic activity, which limits their therapeutic index. nih.govnih.gov Consequently, a major focus of future research is the rational design of peptide analogues that balance potent antimicrobial or anticancer activity with reduced cytotoxicity to mammalian cells. mdpi.com Structure-activity relationship studies are crucial to guide these modifications. researchgate.net

Several successful strategies have been employed to create analogues with improved profiles:

Amino Acid Substitution: Replacing key residues to alter hydrophobicity, charge, and helicity is a primary strategy. researchgate.net For instance, substituting alanine (B10760859) with leucine (B10760876) or glycine (B1666218) with lysine (B10760008) can modulate activity. nih.govmdpi.com

D-Amino Acid Introduction: The substitution of L-enantiomeric amino acids with their D-enantiomeric counterparts has been shown to enhance resistance to proteolytic degradation while favorably influencing hemolytic activity. nih.gov

Structural Truncation: Removing specific domains, such as the N-terminal hydrophobic region or the C-terminal "Rana box," can generate shorter peptides with better cell selectivity. mdpi.comresearchgate.net

Charge Modification: Enhancing the net positive charge can improve the initial electrostatic interaction with negatively charged microbial or cancer cell membranes. researchgate.net

The following table summarizes representative strategies for analogue design based on Brevinin peptides.

Modification Strategy Example Purpose Observed Outcome Reference
D-Amino Acid Substitution Replacing Leucine and Lysine with their D-enantiomers in Brevinin-1LTe.Enhance proteolytic resistance and control hemolytic activity.Analogue 5R demonstrated the highest selectivity and effectiveness against MRSA with good stability in serum. nih.govresearchgate.net
Charge & Hydrophobicity Tuning In Brevinin-1OS, Glycine at position 4 was substituted by Lysine.Increase peptide activity and positive charge.Resulting analogues (OSd, OSe, OSf) exhibited broad-spectrum antibacterial effects and rapid bactericidal ability. mdpi.com
Domain Excision Removal of the C-terminal Ranabox from Brevinin-1OS to create OSa.Create shorter peptides with potentially higher cell selectivity.The specific analogue OSa lost antimicrobial activity, indicating the importance of this domain for its function. mdpi.com
FLP Domain Truncation Removal of one of the two FLP segments from a designed peptide (B1A).Explore the function of the FLP domains.Both truncated peptides showed a marked decrease in antimicrobial and hemolytic activity. researchgate.net

These efforts highlight that a precise balance between positive charge, α-helicity, and hydrophobicity is essential for optimizing antimicrobial activity while minimizing toxicity. mdpi.com

Combination Therapies with Existing Agents

The unique membrane-disrupting mechanism of Brevinin-derived peptides makes them ideal candidates for combination therapies, particularly against drug-resistant pathogens. While single-drug treatments often fail due to the activation of alternative survival pathways, a multi-pronged attack can produce more durable responses. patsnap.com Combining a Brevinin analogue with a conventional antibiotic that has an intracellular target could create a synergistic effect. The peptide could permeabilize the bacterial membrane, facilitating the entry of the second agent and lowering its required effective concentration.

This approach could resensitize resistant bacteria to existing antibiotics and reduce the likelihood of developing new resistance. Future non-clinical studies should focus on systematically screening combinations of Brevinin analogues with various classes of antibiotics and chemotherapeutics to identify synergistic interactions and elucidate the underlying mechanisms. broadinstitute.org

Exploration of Additional Immunomodulatory Roles

Antimicrobial peptides are increasingly recognized as effectors of the innate immune system with significant immunomodulatory capabilities. nih.gov Research on peptides like Brevinin-2GU has shown they can downregulate the production of pro-inflammatory cytokines such as TNF-α and IFN-γ. nih.gov Other immunomodulatory peptides function by neutralizing inflammatory triggers like lipopolysaccharides (LPS) or by stimulating the secretion of anti-inflammatory cytokines. nih.gov

Future research must systematically characterize the immunomodulatory potential of the this compound and its derived peptides. This includes investigating their ability to:

Modulate cytokine and chemokine production in immune cells like macrophages and leukocytes.

Influence immune cell differentiation and recruitment.

Promote wound healing and angiogenesis.

Act as anti-inflammatory agents by suppressing the expression of pro-inflammatory genes and transcription factors. nih.gov

Understanding these roles could significantly broaden the therapeutic applications of Brevinin-1DR-derived peptides beyond direct antimicrobial or anticancer activity into treatments for inflammatory and autoimmune disorders.

Biotechnological Applications and Production Scalability

The translation of Brevinin-derived peptides into clinical or commercial products depends on the development of efficient and scalable production methods. While chemical synthesis is common for research purposes, its high cost can be prohibitive for large-scale manufacturing. mdpi.com

Future research should prioritize the development of robust recombinant production systems. The identification of the precursor's cDNA sequence provides the foundation for cloning and expression in microbial hosts (e.g., E. coli, yeast) or other cell systems. nih.govnih.gov This approach offers a more cost-effective and scalable alternative to chemical synthesis. Further biotechnological applications could include the functionalization of nanoparticles with Brevinin peptides to create advanced bionanomaterials with enhanced antimicrobial properties. nih.gov

Understanding Resistance Mechanisms in Target Organisms

The emergence of resistance is a constant threat to the long-term viability of any antimicrobial agent. Although peptides that target the cell membrane are thought to be less prone to inducing resistance than traditional antibiotics, it is not an impossibility. Future research must proactively investigate potential resistance mechanisms in bacteria and other target organisms. nih.gov

Established mechanisms of bacterial resistance that could be relevant include:

Modification of the Cell Membrane: Alterations to the net surface charge of the membrane (e.g., through changes in teichoic acids or phospholipid composition) could reduce the peptide's electrostatic attraction. nih.gov

Efflux Pumps: The natural activity of multidrug-efflux pumps could potentially expel the peptide from the cell. nih.gov

Proteolytic Degradation: Bacteria may produce proteases that can degrade the peptide, although the development of D-amino acid analogues can counter this. nih.gov

Biofilm Formation: Growth in a biofilm can provide a physical barrier and a physiologically distinct state that is less susceptible to antimicrobial agents.

The following table outlines general mechanisms of antimicrobial resistance that require investigation in the context of Brevinin-1DR peptides.

Resistance Mechanism Description Potential Relevance to Brevinin Peptides Reference
Limiting Drug Uptake The bacterial outer membrane, particularly the lipopolysaccharide (LPS) layer in Gram-negative bacteria, acts as a permeability barrier.Changes in the LPS structure could hinder peptide access to the inner membrane. nih.gov
Target Modification The bacterial cell modifies the drug's target site to reduce binding affinity.Altering the net negative charge of the cell membrane surface can repel cationic peptides. nih.govnih.gov
Drug Inactivation The organism produces enzymes that destroy or chemically modify the drug, rendering it inactive.Bacterial proteases could cleave and inactivate the peptide. nih.gov
Active Drug Efflux The organism utilizes transport proteins (efflux pumps) to actively pump the drug out of the cell.Efflux pumps could reduce the intracellular or membrane concentration of the peptide to sub-lethal levels. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Insight

To achieve a holistic understanding of the biological effects of Brevinin-1DR-derived peptides, future research must adopt a systems biology approach through the integration of multi-omics data. researchgate.netmdpi.com This strategy combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the interactions between the peptide and the target organism. frontiersin.org

Transcriptomics (RNA-Seq): Can reveal how target cells alter their gene expression in response to peptide exposure, identifying compensatory or stress-response pathways.

Proteomics: Can identify changes in protein expression and post-translational modifications, and potentially pinpoint direct protein binding partners of the peptide. nih.gov

Metabolomics: Can measure changes in small-molecule metabolites, providing a functional readout of how cellular metabolic pathways are disrupted.

Genomics: Can be used to screen for mutations in resistant organisms to identify the genetic basis of resistance mechanisms.

Integrating these diverse datasets can help construct comprehensive regulatory networks, identify key molecular players, and discover novel biomarkers and therapeutic targets, thereby accelerating the rational development of Brevinin-1DR-based therapies. mdpi.comnih.gov

Q & A

Q. What experimental methodologies are essential for characterizing the structural and functional properties of Brevinin-1DR precursor?

To determine the peptide’s secondary structure (e.g., α-helical motifs), use circular dichroism (CD) spectroscopy under varying pH and lipid-mimetic conditions. For primary structure validation, combine high-resolution mass spectrometry (HR-MS) with Edman degradation sequencing. NMR spectroscopy is critical for resolving tertiary interactions in membrane-mimetic environments. Ensure purity (>95%) via reverse-phase HPLC and validate homogeneity using MALDI-TOF . Report deviations from known peptide families (e.g., brevinin-1) in physicochemical properties (e.g., hydrophobicity, charge distribution) .

Q. How can researchers optimize heterologous expression systems for this compound in bacterial or eukaryotic hosts?

Design codon-optimized synthetic genes for expression in E. coli (e.g., pET vectors) or yeast (e.g., Pichia pastoris). Include solubility tags (e.g., GST, His-tag) and test induction conditions (temperature, IPTG concentration) to minimize inclusion body formation. Post-purification, use enzymatic cleavage (e.g., TEV protease) to remove tags and confirm native folding via CD spectroscopy. Always compare yields and bioactivity across systems to identify optimal platforms .

Q. What in vitro assays are recommended to evaluate Brevinin-1DR’s antimicrobial mechanism of action?

Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Combine with membrane depolarization assays (DiSC3(5) fluorescence) and liposome leakage experiments to assess pore-forming activity. For specificity, include hemolysis assays on mammalian erythrocytes and cytotoxicity tests on human cell lines (e.g., HEK-293). Normalize results to known peptides (e.g., melittin) .

Q. How should researchers address discrepancies in reported antimicrobial activity data for this compound?

Contradictions may arise from variations in experimental conditions (e.g., salt concentration, pH) or microbial strains. Replicate assays using identical parameters across labs and include internal controls. Perform statistical meta-analyses on published data to identify confounding variables (e.g., peptide aggregation). Use surface plasmon resonance (SPR) to quantify binding affinity differences between peptide variants .

Q. What ethical and methodological standards apply to preclinical toxicity studies of this compound?

Follow NIH guidelines for in vivo studies: use approved animal models (e.g., murine infection models) with strict adherence to 3R principles (Replacement, Reduction, Refinement). For cytotoxicity, employ ISO 10993-5 protocols on human primary cells. Report all data (including negative results) in supplementary materials to enhance reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to resolve conflicting hypotheses about Brevinin-1DR’s immunomodulatory vs. direct antimicrobial effects?

Use knockout cell lines (e.g., TLR4-deficient macrophages) to isolate immunomodulatory pathways. Combine transcriptomic profiling (RNA-seq) with cytokine ELISA arrays to map immune responses. For direct antimicrobial activity, employ time-kill curves and SEM imaging of bacterial membrane disruption. Validate findings using isothermal titration calorimetry (ITC) to measure peptide-lipid interactions .

Q. What strategies improve the translational relevance of in vitro findings to in vivo models for this compound?

Incorporate physiological conditions: test peptide stability in serum (half-life via HPLC) and simulate host microenvironment factors (e.g., biofilm models, hypoxia chambers). Use murine wound infection models to correlate in vitro MICs with therapeutic efficacy. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .

Q. How can computational approaches enhance the rational design of Brevinin-1DR analogs with reduced toxicity?

Use molecular dynamics (MD) simulations to predict peptide-lipid bilayer interactions and identify residues contributing to hemolysis. Pair with machine learning (e.g., QSAR models) trained on peptide libraries to optimize selectivity indices. Validate in silico predictions via alanine scanning mutagenesis and cytotoxicity assays .

Q. What interdisciplinary methods are critical for studying Brevinin-1DR’s synergy with conventional antibiotics?

Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Combine with omics (proteomics/metabolomics) to identify synergistic pathways. Use genomic sequencing to detect resistance modulation in pathogens. Collaborate with clinicians to align experimental endpoints with therapeutic needs (e.g., biofilm eradication) .

Q. How should researchers navigate contradictory data on Brevinin-1DR’s stability under physiological conditions?

Perform accelerated stability studies (ICH guidelines) at varying temperatures/pH levels. Use LC-MS/MS to quantify degradation products and identify cleavage sites. Compare results across buffers (PBS vs. simulated body fluid) and validate with in vivo biodistribution studies. Publish raw chromatograms and spectral data to enable cross-lab validation .

Methodological Checklist for Publishing

Structural Data : Include CD spectra, HR-MS, and NMR assignments in supplementary files .

Antimicrobial Assays : Report MICs, FICIs, and hemolysis percentages in tabular format .

Ethics Compliance : Declare animal ethics approvals and cytotoxicity testing protocols .

Data Contradictions : Provide meta-analysis tables comparing results across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.